molecular formula C5H5ClO2 B12659151 3-Chlorocyclopentane-1,2-dione CAS No. 83846-49-5

3-Chlorocyclopentane-1,2-dione

Cat. No.: B12659151
CAS No.: 83846-49-5
M. Wt: 132.54 g/mol
InChI Key: SNAOXHWORPTDTJ-UHFFFAOYSA-N
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Description

3-Chlorocyclopentane-1,2-dione: is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with two ketone groups at positions 1 and 2, and a chlorine atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,2-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocyclopentane-1,2-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-chlorocyclopentane-1,2-diol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-chlorocyclopentane-1,2-diol.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

3-Chlorocyclopentane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorocyclopentane-1,2-dione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .

Comparison with Similar Compounds

    Cyclopentane-1,2-dione: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Bromocyclopentane-1,2-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    Cyclopentane-1,3-dione: Different positioning of the ketone groups, affecting its chemical behavior.

Uniqueness: 3-Chlorocyclopentane-1,2-dione is unique due to the presence of the chlorine atom, which significantly influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Biological Activity

3-Chlorocyclopentane-1,2-dione (CAS Number: 83846-49-5) is an organic compound notable for its unique structure, which includes a cyclopentane ring with two carbonyl groups and a chlorine substituent. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and agricultural chemistry, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H5ClO2\text{C}_5\text{H}_5\text{ClO}_2

The presence of the chlorine atom at the third position of the cyclopentane ring enhances the compound's lipophilicity and reactivity, which may influence its biological activity. The molecular structure can be summarized in the following table:

PropertyValue
Molecular FormulaC5H5ClO2
Molecular Weight148.55 g/mol
CAS Number83846-49-5
AppearanceYellow to brown solid

Biological Activity and Mechanisms

Research on the biological activity of this compound is limited; however, compounds with similar structural characteristics have exhibited significant biological properties. Notably, derivatives of cyclopentanediones have been studied for their herbicidal activity against specific plant enzymes such as hydroxyphenylpyruvate dioxygenase (HPPD) . The halogen substituents in such compounds often enhance their biological effects by altering their interaction with biological targets.

Potential Applications

  • Medicinal Chemistry : The unique structure of this compound suggests potential applications in drug discovery. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, similar to other halogenated diones .
  • Agricultural Chemistry : Compounds related to this compound have shown promise as herbicides. The mechanism of action typically involves inhibition of key enzymes in plant metabolic pathways .

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

Case Study: Herbicidal Activity

A study examining derivatives of cyclopentanediones demonstrated that modifications to the carbonyl groups and the introduction of halogens significantly affected herbicidal efficacy. For instance, 2-chlorocyclopentane-1,3-dione was found to inhibit HPPD effectively, leading to significant reductions in weed growth . This suggests that similar modifications in this compound could enhance its herbicidal properties.

Enzyme Interaction Studies

Research indicates that compounds with structural similarities to this compound can interact with various biological macromolecules, influencing enzyme activity and metabolic pathways. For example, halogenated cyclopentanediones have been shown to act as competitive inhibitors for certain enzymes involved in biosynthetic pathways .

Properties

CAS No.

83846-49-5

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

3-chlorocyclopentane-1,2-dione

InChI

InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2

InChI Key

SNAOXHWORPTDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C1Cl

Origin of Product

United States

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